N-Fmoc-(+/-)-3-aminopent-4-enal
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Overview
Description
N-Fmoc-(+/-)-3-aminopent-4-enal is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-aminopent-4-enal backbone. The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine groups from undesired reactions during the synthesis process
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-3-aminopent-4-enal typically involves the protection of the amine group with the Fmoc group. One common method is to react the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of Fmoc-protected compounds. The use of solid-phase peptide synthesis (SPPS) is also common, where the compound is synthesized on a solid support and then cleaved off after the synthesis is complete .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-3-aminopent-4-enal can undergo various types of chemical reactions, including:
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4, H2/Ni
Substitution: Piperidine in DMF
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Free amines
Scientific Research Applications
N-Fmoc-(+/-)-3-aminopent-4-enal has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of biocompatible materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-(+/-)-3-aminopent-4-enal primarily involves the protection of the amine group by the Fmoc group. This protection prevents the amine from participating in unwanted side reactions during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amine . The molecular targets and pathways involved depend on the specific application of the compound, such as its use in peptide synthesis or drug development .
Comparison with Similar Compounds
N-Fmoc-(+/-)-3-aminopent-4-enal can be compared with other Fmoc-protected compounds, such as:
- N-Fmoc-3-aminopropanal
- N-Fmoc-3-aminobutanal
- N-Fmoc-3-aminopentanal
These compounds share the Fmoc protecting group but differ in the length and structure of the carbon chain attached to the amine. The uniqueness of this compound lies in its specific structure, which may offer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-oxopent-1-en-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-14(11-12-22)21-20(23)24-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,12,14,19H,1,11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHRKWYKVUXTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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